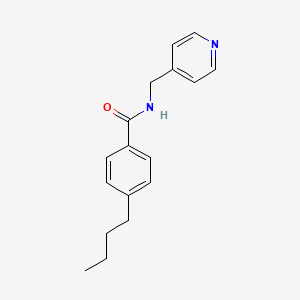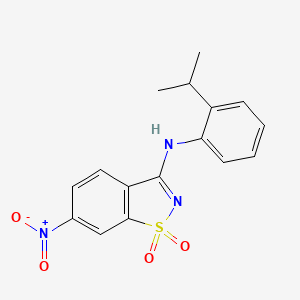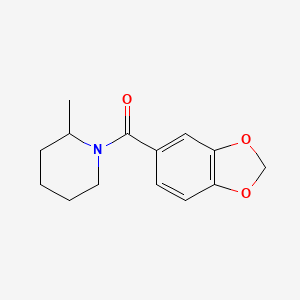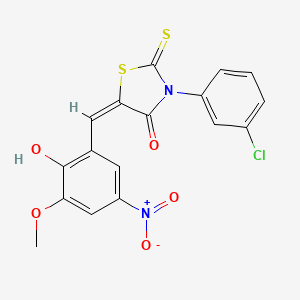
4-butyl-N-(4-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N-(4-pyridinylmethyl)benzamide, commonly known as BPN14770, is a small molecule drug that has been developed as a potential therapeutic agent for various neurological disorders. The compound belongs to the class of benzamide derivatives and has been found to exhibit promising results in preclinical studies.
Wirkmechanismus
BPN14770 acts as a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) pathway. The activation of PKA pathway leads to the phosphorylation of various proteins that are involved in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
BPN14770 has been found to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the levels of toxic proteins such as beta-amyloid and tau in the brain, which are associated with Alzheimer's disease. BPN14770 has also been shown to improve cognitive function and memory by enhancing synaptic plasticity and neuronal signaling in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
BPN14770 has several advantages for lab experiments. The compound has a low molecular weight and can easily cross the blood-brain barrier, making it an ideal candidate for neurological research. BPN14770 is also stable and can be easily synthesized in large quantities. However, one of the limitations of BPN14770 is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on BPN14770. One of the potential applications of BPN14770 is in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. BPN14770 has been shown to improve cognitive function and memory in Fragile X syndrome mouse models, and further research is needed to evaluate its potential as a therapeutic agent for this disorder. Another potential application of BPN14770 is in the treatment of Rett syndrome, a rare genetic disorder that affects brain development in girls. BPN14770 has been shown to improve cognitive function and social behavior in Rett syndrome mouse models, and further research is needed to evaluate its potential as a therapeutic agent for this disorder.
Conclusion:
BPN14770 is a promising small molecule drug that has been developed as a potential therapeutic agent for various neurological disorders. The compound has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to evaluate the potential of BPN14770 as a therapeutic agent for various neurological disorders.
Synthesemethoden
The synthesis of BPN14770 involves a multistep process that starts with the reaction of 4-butylbenzoic acid with thionyl chloride to form 4-butylbenzoyl chloride. The resulting compound is then reacted with 4-pyridinemethanol to obtain 4-butyl-N-(4-pyridinylmethyl)benzamide. The purity of the compound is then enhanced by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
BPN14770 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Fragile X syndrome, and Rett syndrome. The compound has been found to exhibit neuroprotective effects by reducing the levels of toxic proteins such as beta-amyloid and tau in the brain. BPN14770 has also been shown to improve cognitive function and memory in preclinical studies.
Eigenschaften
IUPAC Name |
4-butyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-3-4-14-5-7-16(8-6-14)17(20)19-13-15-9-11-18-12-10-15/h5-12H,2-4,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBERGGMHVRPTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(pyridin-4-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4894224.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894232.png)
![3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide](/img/structure/B4894235.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4894242.png)
![2-[(2-methoxy-5-nitrobenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4894247.png)


![3-(4-chlorobenzyl)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B4894260.png)
![3-(benzyloxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894268.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4894279.png)
![4-ethyl 2-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4894283.png)
![(2R*,6R*)-2-allyl-1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4894314.png)
![1-[4-({4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B4894319.png)